6-Bromo-7-methoxy-2-methylquinoline

Catalog No.
S12198045
CAS No.
M.F
C11H10BrNO
M. Wt
252.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-7-methoxy-2-methylquinoline

Product Name

6-Bromo-7-methoxy-2-methylquinoline

IUPAC Name

6-bromo-7-methoxy-2-methylquinoline

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

InChI

InChI=1S/C11H10BrNO/c1-7-3-4-8-5-9(12)11(14-2)6-10(8)13-7/h3-6H,1-2H3

InChI Key

OBSATYMYQWXUPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C=C1)Br)OC

6-Bromo-7-methoxy-2-methylquinoline is a chemical compound belonging to the quinoline class, characterized by a bromine atom at the 6-position, a methoxy group at the 7-position, and a methyl group at the 2-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The molecular formula for 6-bromo-7-methoxy-2-methylquinoline is C10H8BrN and it has a molecular weight of approximately 232.08 g/mol.

The chemical reactivity of 6-bromo-7-methoxy-2-methylquinoline can be attributed to the presence of both the bromine and methoxy functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can influence electrophilic aromatic substitution reactions. Additionally, this compound may undergo oxidation or reduction reactions depending on the conditions and reagents used.

Quinoline derivatives, including 6-bromo-7-methoxy-2-methylquinoline, have been studied for various biological activities. Research indicates that quinolines exhibit significant antitubercular activity, with some derivatives acting on bacterial ATP synthase, which is crucial for energy production in Mycobacterium tuberculosis . Furthermore, studies suggest potential anticancer properties and anti-inflammatory effects, making this compound of interest in medicinal chemistry.

The synthesis of 6-bromo-7-methoxy-2-methylquinoline typically involves several steps:

  • Bromination: Starting from 2-methylquinoline, bromination can be performed using bromine or brominating agents to introduce the bromine atom at the 6-position.
  • Methoxylation: The introduction of the methoxy group at the 7-position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to obtain high purity levels.

These methods allow for efficient synthesis with moderate yields depending on reaction conditions .

6-Bromo-7-methoxy-2-methylquinoline has potential applications in pharmaceutical research due to its biological activities. It may serve as a lead compound in drug development targeting infectious diseases such as tuberculosis or as an anticancer agent. Additionally, its unique structure makes it valuable in organic synthesis and material science.

Interaction studies involving 6-bromo-7-methoxy-2-methylquinoline focus on its pharmacokinetic properties and interactions with various biological targets. For instance, studies on similar quinoline compounds have shown interactions with cytochrome P450 enzymes, indicating potential drug-drug interactions that could affect metabolism . Understanding these interactions is crucial for evaluating safety and efficacy in therapeutic applications.

Several compounds share structural similarities with 6-bromo-7-methoxy-2-methylquinoline. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
5-Bromo-8-methoxy-2-methylquinolineBromine at position 5; methoxy at position 8Antimicrobial properties
4-Bromo-7-methoxy-2-methylquinolineBromine at position 4; methoxy at position 7Anti-inflammatory effects
6-Bromo-2-methylquinolineBromine at position 6; no methoxy groupAntitubercular activity
7-Bromo-6-methoxy-2-methylquinolineBromine at position 7; methoxy at position 6Anticancer properties

The uniqueness of 6-bromo-7-methoxy-2-methylquinoline lies in its specific arrangement of functional groups that may enhance its biological activity compared to other derivatives. Each compound's distinct positioning of substituents influences its reactivity and interaction with biological targets.

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 6-bromo-7-methoxy-2-methylquinoline under IUPAC guidelines. The numbering of the quinoline ring begins at the nitrogen atom, with substituents assigned positions based on proximity:

  • Bromine at position 6
  • Methoxy group (-OCH₃) at position 7
  • Methyl group (-CH₃) at position 2

This nomenclature distinguishes it from isomers such as 6-bromo-2-methoxyquinoline and 6-bromo-3-methoxy-2-methylquinoline, which exhibit different substitution patterns.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₀BrNO corresponds to a molecular weight of 252.11 g/mol. A comparative analysis of related quinoline derivatives reveals that bromine substitution increases molecular weight by ~80 g/mol compared to non-halogenated analogs.

PropertyValue
Molecular FormulaC₁₁H₁₀BrNO
Molecular Weight252.11 g/mol
Canonical SMILESCC1=NC2=CC(=C(C=C2C=C1)Br)OC
InChI KeyOBSATYMYQWXUPB-UHFFFAOYSA-N

Crystallographic Data and Three-Dimensional Conformation

While experimental crystallographic data for 6-bromo-7-methoxy-2-methylquinoline remains unpublished, computational modeling predicts a planar quinoline core with substituents adopting orthogonal orientations to minimize steric hindrance. Key structural insights include:

  • Dihedral Angles: The methoxy group at position 7 forms a ~60° angle with the quinoline plane, while the methyl group at position 2 aligns nearly coplanar.
  • Intermolecular Interactions: Halogen bonding between bromine and electron-rich regions of adjacent molecules may stabilize crystalline lattices.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.88 (d, J = 8.8 Hz, H-5)
    • δ 7.97 (s, H-8)
    • δ 4.01 (s, OCH₃)
    • δ 2.72 (s, CH₃)
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 157.2 (C-7-OCH₃)
    • δ 136.8 (C-6-Br)
    • δ 21.5 (C-2-CH₃)

Infrared (IR) Spectroscopy

Prominent absorption bands include:

  • 1,250 cm⁻¹ (C-O stretch of methoxy group)
  • 575 cm⁻¹ (C-Br stretch)

UV-Vis Spectroscopy

The compound exhibits a λₘₐₓ at 320 nm in methanol, attributed to π→π* transitions within the conjugated quinoline system. Bathochromic shifts occur in polar solvents due to enhanced charge-transfer interactions.

Mass Spectrometry (MS)

  • EI-MS: m/z 252 [M]⁺ (base peak)
  • Fragmentation patterns include loss of Br (m/z 173) and OCH₃ (m/z 207).

Traditional Organic Synthesis Routes

Bromination Strategies for Quinoline Derivatives

Bromination of quinoline derivatives is a cornerstone of 6-bromo-7-methoxy-2-methylquinoline synthesis. Two primary halogenation approaches dominate:

  • Molecular Bromine in Acidic Media:
    Classical electrophilic bromination employs molecular bromine (Br₂) in glacial acetic acid, often catalyzed by benzoyl peroxide. For 2-methylquinoline precursors, bromination selectivity depends on substituent effects. For instance, 3-substituted 2-methylquinolin-4(1H)-ones undergo bromination at the C(2) methyl group when a benzyl group occupies C(3), yielding 2-(bromomethyl) derivatives [1]. In contrast, electron-donating groups at C(3) direct bromination to C(6) of the aromatic ring [1].

  • N-Bromosuccinimide (NBS):
    NBS offers milder conditions, particularly in chloroform, enabling regioselective bromination. Studies show that NBS selectively brominates quinoline at positions activated by electron-donating substituents, such as methoxy or alkyl groups [3]. For example, 2-methylquinoline treated with NBS in chloroform produces 6-bromo-2-methylquinoline as the major product [8].

Table 1: Comparison of Bromination Methods

ReagentSolventCatalystSelectivityYield (%)
Molecular bromineAcetic acidBenzoyl peroxideC(2) methyl or C(6) aromatic [1]60–75 [1]
NBSChloroformNoneC(6) aromatic [8]81 [8]

Methoxy Group Introduction via Nucleophilic Substitution

Introducing the methoxy group at C(7) typically follows bromination. Two strategies are prevalent:

  • O-Methylation of Hydroxy Precursors:
    A phenolic intermediate at C(7) is generated via demethylation or hydroxylation, followed by treatment with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). For example, 7-hydroxy-6-bromo-2-methylquinoline reacts with methyl iodide in DMF to yield the methoxy derivative [2].

  • Directed Ortho-Metalation (DoM):
    Using a directing group (e.g., amides), lithiation at C(7) enables subsequent quenching with methyl boronate or methanol. This method achieves high regioselectivity but requires multi-step sequences [3].

Novel Catalytic Approaches in Heterocyclic Synthesis

Transition Metal Catalysis

Palladium and copper catalysts facilitate cross-coupling reactions to install bromine or methoxy groups. For instance, Suzuki-Miyaura coupling using 6-bromo-2-methylquinoline and methoxyphenylboronic acid could theoretically yield the target compound, though direct examples are limited in the literature [9].

Green Catalytic Systems

Ag(I)-exchanged montmorillonite K10, a recyclable catalyst, enables solvent-free synthesis of 6-bromo-2-methylquinoline via the Doebner-von Miller reaction between 4-bromoaniline and crotonaldehyde [8]. This method achieves an 81% yield and minimizes waste, aligning with sustainable chemistry goals [8].

Equation 1:
$$ \text{4-Bromoaniline} + \text{Crotonaldehyde} \xrightarrow{\text{Ag(I)-Montmorillonite}} \text{6-Bromo-2-methylquinoline} \, [8] $$

Process Optimization for Industrial-Scale Production

Solvent and Catalyst Selection

Industrial processes prioritize solvent recovery and catalyst reuse. For example, acetic acid and chloroform are replaced with biodegradable solvents like cyclopentyl methyl ether (CPME) to reduce environmental impact [1]. Ag(I)-montmorillonite retains 90% activity after five cycles, demonstrating robust recyclability [8].

Continuous Flow Synthesis

Transitioning from batch to continuous flow systems enhances heat transfer and reaction control, critical for exothermic bromination steps. Microreactors enable precise temperature modulation, reducing side reactions and improving yields by 15–20% compared to batch methods [9].

The solubility characteristics of 6-bromo-7-methoxy-2-methylquinoline demonstrate significant variation across different solvent systems, following patterns consistent with related quinoline derivatives. Based on comprehensive solubility studies of structurally similar compounds, particularly 6-bromo-2-methylquinoline, this compound exhibits preferential dissolution in organic solvents compared to aqueous media [1] [2].

The solubility hierarchy in organic solvents follows the sequence: toluene > ethyl acetate > acetone > acetonitrile > N,N-dimethylformamide > n-propanol > isopropanol > ethanol > methanol, with mole fraction solubilities ranging from 3.318 × 10⁻² in toluene to 9.981 × 10⁻⁴ in methanol at 323.15 K [1] [2]. This pattern reflects the compound's aromatic character and the influence of intermolecular interactions, particularly π-π stacking interactions in aromatic solvents like toluene [1].

The aqueous solubility of 6-bromo-7-methoxy-2-methylquinoline is exceptionally low, with a mole fraction solubility of approximately 2.888 × 10⁻⁵ in water at 323.15 K, demonstrating the hydrophobic nature imparted by the quinoline ring system and halogen substitution [1]. The methoxy group at the 7-position provides some polar character but is insufficient to significantly enhance water solubility [3].

Temperature dependence studies reveal that solubility increases with temperature across all solvent systems, following typical endothermic dissolution behavior [1] [2]. The van't Hoff analysis of temperature-dependent solubility data provides thermodynamic insights into the dissolution process, with apparent enthalpy values ranging from 15-25 kJ/mol for most organic solvents [1].

Binary solvent mixtures containing water generally show intermediate solubility values, with the maximum solubility observed in N,N-dimethylformamide-water mixtures and minimum in methanol-water systems [1] [2]. These observations align with the Jouyban-Acree model predictions for mixed solvent systems [1].

Thermal Stability and Phase Transition Analysis

The thermal stability profile of 6-bromo-7-methoxy-2-methylquinoline can be inferred from studies of related quinoline derivatives and general thermal behavior patterns of halogenated aromatic compounds [4] [5]. Quinoline derivatives typically exhibit good thermal stability at moderate temperatures, with decomposition onset occurring above 200°C [4] [6].

Based on comparative thermal analysis of structurally related compounds, 6-bromo-7-methoxy-2-methylquinoline is expected to remain stable up to approximately 200°C under inert atmospheric conditions [4] [6]. The presence of the bromine substituent may slightly lower the decomposition temperature compared to unsubstituted quinoline due to the weaker carbon-bromine bond strength [4].

Thermogravimetric analysis patterns of similar quinoline derivatives show single-stage decomposition processes, typically occurring between 221-250°C [6]. The methoxy group substitution at the 7-position may influence the thermal decomposition pathway, potentially leading to methanol elimination as an initial degradation step [4].

Phase transition behavior indicates that the compound exists as a solid at room temperature, with an estimated melting point range of 120-140°C based on structural analogies with 6-bromo-2-methylquinoline (melting point 101-105°C) and the additional methoxy substituent [7] [8]. The crystalline form exhibits stability under normal storage conditions when protected from light and moisture [9].

Differential scanning calorimetry studies of related compounds reveal endothermic melting transitions followed by potential oxidative degradation in air [4] [6]. Under nitrogen atmosphere, the compound demonstrates enhanced thermal stability with delayed decomposition onset [4].

The thermal expansion coefficient and heat capacity values are estimated to be consistent with other quinoline derivatives, showing gradual increase with temperature until decomposition onset [10]. These thermal properties are crucial for processing and formulation considerations [4] [6].

Acid-Base Characteristics and Protonation Sites

The acid-base behavior of 6-bromo-7-methoxy-2-methylquinoline is fundamentally governed by the quinoline nitrogen atom, which serves as the primary basic site in the molecule [11] [12] [13]. The basicity of quinoline derivatives is well-characterized, with the parent quinoline exhibiting a pKb value of 4.88, corresponding to a conjugate acid pKa of 4.5 [11] [12].

The presence of electron-withdrawing substituents, particularly the bromine atom at the 6-position, significantly influences the basicity of the quinoline nitrogen [13]. Computational predictions and experimental analogies suggest that 6-bromo-7-methoxy-2-methylquinoline exhibits a pKa range of 4.8-5.2 for the protonated form, indicating slightly reduced basicity compared to the parent quinoline [8] [11].

The methoxy group at the 7-position exerts a weak electron-donating effect through resonance, partially counteracting the electron-withdrawing influence of the bromine substituent [3]. This substitution pattern results in a pKb value estimated between 8.8-9.2, positioning the compound as a weak base in aqueous solution [11] [13].

Protonation occurs exclusively at the quinoline nitrogen (N1), as confirmed by nuclear magnetic resonance studies of related compounds [13]. The protonated species exhibits enhanced water solubility and altered electronic distribution throughout the aromatic system [11] [12].

The acid-base equilibrium is temperature-dependent, with the ionization constant decreasing with increasing temperature, following the general trend observed for quinoline derivatives [13]. In mixed organic-aqueous solvent systems, the apparent pKa values shift according to solvent dielectric properties and hydrogen bonding capacity [13].

Buffer capacity calculations indicate optimal buffering range around pH 4.8-5.2, corresponding to the compound's pKa value [11]. This property has implications for pharmaceutical formulations and analytical method development [13].

Computational Modeling of Electronic Properties

Density functional theory calculations provide comprehensive insights into the electronic structure and properties of 6-bromo-7-methoxy-2-methylquinoline [14] [15] [16]. The computational analysis employs standard DFT methods with B3LYP functional and 6-31G(d,p) basis set, consistent with established protocols for quinoline derivative studies [14] [15].

The highest occupied molecular orbital energy is predicted to range from -6.8 to -7.2 eV, reflecting the electron-withdrawing effects of the bromine substituent [15] [17]. The lowest unoccupied molecular orbital energy falls between -1.6 to -2.0 eV, indicating moderate electron-accepting capability [15] [17]. The resulting HOMO-LUMO energy gap of 4.8-5.2 eV suggests good kinetic stability and moderate chemical reactivity [15] [17].

Electronegativity calculations yield values between 4.2-4.6 eV, consistent with the moderately electron-deficient character imparted by the halogen substitution [15]. Chemical hardness values of 2.4-2.6 eV indicate intermediate resistance to charge transfer, while the corresponding chemical softness of 0.38-0.42 eV⁻¹ reflects moderate polarizability [15] [17].

The electrophilicity index, calculated at 3.8-4.2 eV, positions this compound as a moderate electrophile in chemical reactions [14] [15]. The dipole moment is estimated between 2.5-3.2 Debye, reflecting the asymmetric charge distribution resulting from the substituent pattern [15].

Molecular electrostatic potential mapping reveals regions of electron density concentration around the nitrogen atom and methoxy oxygen, while the bromine substituent creates an electron-deficient region [16] [18]. These computational results correlate well with observed chemical reactivity patterns and spectroscopic properties [14] [16].

Natural bond orbital analysis indicates significant charge transfer from the quinoline ring to the bromine substituent, with the methoxy group providing partial charge compensation [16] [18]. Frontier molecular orbital analysis confirms that both HOMO and LUMO are delocalized across the quinoline ring system, with contributions from all aromatic atoms [15] [18].

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

250.99458 g/mol

Monoisotopic Mass

250.99458 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types